molecular formula C14H27NO3 B12625575 Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate CAS No. 1061682-35-6

Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate

Cat. No.: B12625575
CAS No.: 1061682-35-6
M. Wt: 257.37 g/mol
InChI Key: IGZIUCPTVQPWPC-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H27NO3 and a molecular weight of 257.37 g/mol . This compound is notable for its structural complexity, featuring a pyrrolidine ring substituted with tert-butyl and neopentyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with neopentyl bromide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include tert-butyl 3-oxo-3-neopentylpyrrolidine-1-carboxylate (oxidation product) and this compound (reduction product).

Scientific Research Applications

Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate is unique due to its combination of tert-butyl and neopentyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying steric effects in chemical reactions and for developing new synthetic methodologies.

Properties

CAS No.

1061682-35-6

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl 3-(2,2-dimethylpropyl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27NO3/c1-12(2,3)9-14(17)7-8-15(10-14)11(16)18-13(4,5)6/h17H,7-10H2,1-6H3

InChI Key

IGZIUCPTVQPWPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1(CCN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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